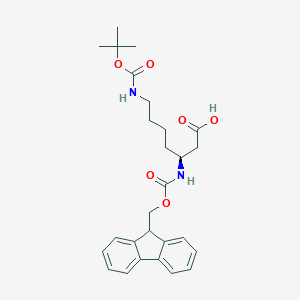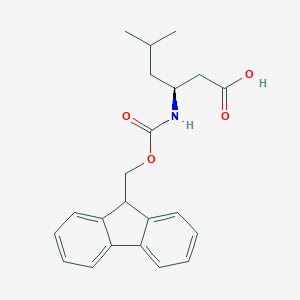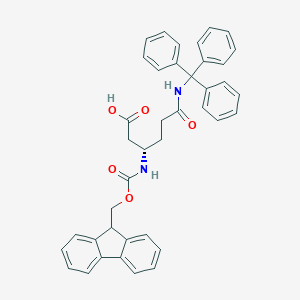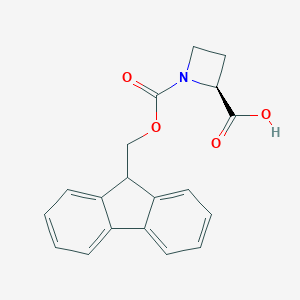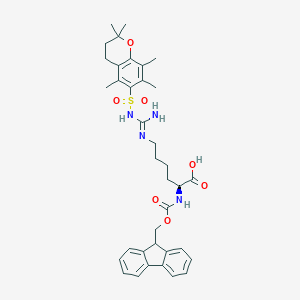
Fmoc-Homoarg(Pmc)-OH
Übersicht
Beschreibung
Fmoc-Homoarg(Pmc)-OH, also known as N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(N-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)carbamimidoyl)-L-lysine, is a chemical compound with the molecular formula C36H44N4O7S . It has a molecular weight of 676.81 .
Molecular Structure Analysis
The molecular structure of Fmoc-Homoarg(Pmc)-OH is complex, with multiple functional groups. The compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, a pentamethylchroman-6-yl (Pmc) group, and an L-lysine amino acid residue . The InChI string for Fmoc-Homoarg(Pmc)-OH is InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)24-17-18-36(4,5)47-31(21)24)48(44,45)40-34(37)38-19-11-10-16-30(33(41)42)39-35(43)46-20-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h6-9,12-15,29-30H,10-11,16-20H2,1-5H3,(H,39,43)(H,41,42)(H3,37,38,40)/t30-/m0/s1 .
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
Fmoc-Homoarg(Pmc)-OH, as part of the Fmoc-modified amino acids family, can be utilized in the development of peptide-based hydrogels (PHGs). These hydrogels are known for their biocompatibility and have potential applications in drug delivery systems. They can be engineered to release therapeutic agents in a controlled manner, making them suitable for targeted drug delivery .
Diagnostic Imaging Tools
The inherent properties of Fmoc-modified peptides, such as “Fmoc-Homoarg(Pmc)-OH”, allow them to be used as diagnostic tools in medical imaging. Their ability to form self-supporting hydrogels can be advantageous in creating contrast agents for imaging techniques like MRI .
Tissue Engineering
The biocompatibility and structural integrity of Fmoc-modified peptides make them suitable for tissue engineering applications. They can be used to create scaffolds that support cell growth and tissue regeneration .
Biotechnological Research
In biotechnological research, “Fmoc-Homoarg(Pmc)-OH” can contribute to the synthesis of novel peptides with specific biological functions. These peptides can be used in various studies, including enzyme-substrate interactions and protein-protein interactions .
Material Science
The self-assembly features of Fmoc-modified amino acids can be harnessed in material science to create nanostructures and nanomaterials with unique properties. These materials can have applications in electronics, photonics, and nanotechnology .
Bio-inspired Building Blocks
“Fmoc-Homoarg(Pmc)-OH” may serve as a bio-inspired building block for the construction of larger molecular structures. The Fmoc group’s hydrophobicity and aromaticity promote the association of these building blocks, leading to the formation of complex molecular architectures .
Safety and Hazards
When handling Fmoc-Homoarg(Pmc)-OH, it’s important to avoid breathing in mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
Fmoc-Homoarg(Pmc)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It serves as a building block in the formation of these chains, contributing to the overall structure and function of the resulting peptide .
Mode of Action
The compound interacts with its targets through a process known as solid-phase peptide synthesis (SPPS). In SPPS, the Fmoc group (9-fluorenylmethyloxycarbonyl) serves as a temporary protection for the amino group during the synthesis process . This protection allows for the selective addition of amino acids to the peptide chain. Once the desired sequence is achieved, the Fmoc group is removed, revealing the amino group .
Biochemical Pathways
The biochemical pathways affected by Fmoc-Homoarg(Pmc)-OH are those involved in peptide synthesis. The compound’s inherent hydrophobicity and aromaticity, due to the Fmoc moiety, promote the association of building blocks, facilitating the formation of peptide chains . The resulting peptides can then participate in various biological processes, depending on their specific sequences and structures.
Result of Action
The primary result of Fmoc-Homoarg(Pmc)-OH’s action is the formation of peptide chains with specific sequences and structures. These peptides can have various molecular and cellular effects, depending on their specific characteristics. For instance, peptides synthesized using Fmoc-modified amino acids have been shown to possess self-assembly features and show potential for applications in areas such as cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Action Environment
The action, efficacy, and stability of Fmoc-Homoarg(Pmc)-OH can be influenced by various environmental factors. These include the conditions of the peptide synthesis process (e.g., temperature, pH), the presence of other compounds in the reaction mixture, and the specific characteristics of the other amino acids in the peptide chain . Careful control of these environmental factors is crucial for the successful synthesis of peptides using Fmoc-Homoarg(Pmc)-OH.
Eigenschaften
IUPAC Name |
(2S)-6-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)24-17-18-36(4,5)47-31(21)24)48(44,45)40-34(37)38-19-11-10-16-30(33(41)42)39-35(43)46-20-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h6-9,12-15,29-30H,10-11,16-20H2,1-5H3,(H,39,43)(H,41,42)(H3,37,38,40)/t30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSYLAIWMWFQRW-PMERELPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Homoarg(Pmc)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













